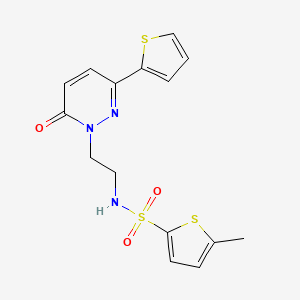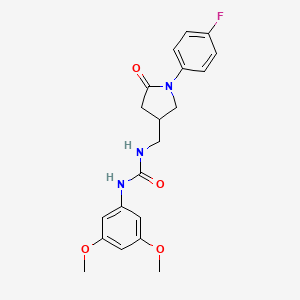![molecular formula C18H12N2O5 B2598202 7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931954-13-1](/img/structure/B2598202.png)
7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one backbone, which is also known as a benzopyrone structure . This compound has additional functional groups attached to the coumarin backbone, including a hydroxy group (OH), a methoxyphenyl group (CH3OC6H4), and an oxadiazolyl group (C2N2O).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the coumarin backbone, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a coumarin backbone with the additional functional groups attached at specific positions. The hydroxy group would likely contribute to the compound’s polarity and could be involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the hydroxy group might be deprotonated under basic conditions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
A novel series of oxadiazole derivatives containing 2H-chromen-2-one moiety has been synthesized, characterized, and evaluated for their potential antibacterial and antifungal activities. These compounds were developed using specific precursors synthesized from 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and related compounds. The antibacterial and antifungal efficacies of these derivatives were assessed using the disc diffusion method, indicating their potential as antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Antioxidant Properties
Research has also explored the synthesis of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and their antioxidant activities. The synthesized compounds were compared to standard antioxidants using DPPH and hydroxyl radical scavenging methods. This study found that specific derivatives exhibited significant antioxidant activities, highlighting their potential as therapeutic agents with antioxidant properties (Basappa, Penubolu, Achutha, & Kariyappa, 2021).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one, including compounds with potential antibacterial activity. These compounds were synthesized and characterized using various analytical techniques such as IR, NMR, and mass spectra. The antibacterial activity of these compounds was evaluated against different bacterial strains, demonstrating their effectiveness as antibacterial agents (Behrami & Dobroshi, 2019).
Cytotoxic Activities Against Cancer Cell Lines
A study on novel 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties revealed their potent cytotoxic activities against various human cancer cell lines. These compounds were synthesized using a click chemistry approach and evaluated for their cytotoxic potential, showing promising results against cancer cells and indicating their potential as anticancer agents (Liu, Shen, Li, Tian, & Quan, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-17(25-20-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAWFHPDLTVKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)
![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2598122.png)
![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)

![2-[(2-cyanophenyl)sulfanyl]-N-methylbenzenecarboxamide](/img/structure/B2598126.png)





![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)

![N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2598141.png)